![molecular formula C16H16N2O2S B2924698 5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole CAS No. 401595-06-0](/img/structure/B2924698.png)

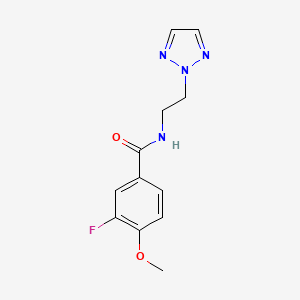

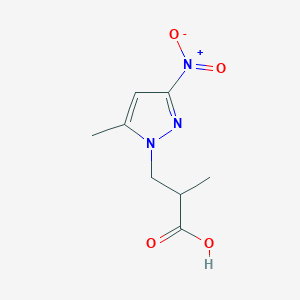

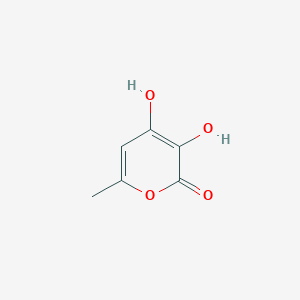

5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound . It is a derivative of 5-methoxy-2-mercapto benzimidazole . The empirical formula is C8H8N2OS, and the molecular weight is 180.23 .

Synthesis Analysis

The synthesis of 5-methoxy-2-mercapto benzimidazole derivatives involves N and S-alkylation of the parent nucleus, and also the Mannich reaction . The reactions were achieved through N, and S-alkylation of the parent nucleus, and also Mannich reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-methoxy-2-mercapto benzimidazole derivatives include N and S-alkylation of the parent nucleus, and also the Mannich reaction .Physical And Chemical Properties Analysis

5-methoxy-2-mercapto benzimidazole is a powder with a melting point of 261-263 °C (lit.) .科学的研究の応用

Synthesis of Sulfonamide Derivatives

This compound is utilized in the synthesis of sulfonamide derivatives, which have a wide range of biological activities. The p-methoxybenzyl (PMB) protection/deprotection strategy is a key step in the synthesis process, allowing for the creation of various sulfonamide compounds with potential applications in medicinal chemistry .

Development of Antiglycation Agents

The related 2-methoxyphenyl derivative is a precursor in the synthesis of oxadiazole derivatives, which have been evaluated for their antiglycation potential. These compounds are important in the search for new antidiabetic drugs, as they can inhibit the formation of advanced glycation end-products (AGEs) that are implicated in diabetic complications .

Inhibitors of Protein Kinases

Benzimidazole derivatives, including those related to the compound , have been reported to act as inhibitors of protein kinases. This application is significant in the development of new therapeutic agents for diseases where protein kinase dysregulation is a factor .

Proton Pump Inhibition

In the pharmaceutical industry, benzimidazole derivatives are well-known for their use as proton pump inhibitors (PPIs). These compounds can inhibit the gastric H+/K+ ATPase, reducing stomach acid secretion and are used in the treatment of conditions like gastroesophageal reflux disease (GERD) .

Antifungal Applications

The benzimidazole core is a common feature in many antifungal agents. The sulfur-containing derivatives of benzimidazoles have been explored for their potential use in combating fungal infections, with research ongoing into their efficacy and mechanism of action .

Organic Synthesis and Catalysis

Benzimidazole derivatives are also employed in organic synthesis and catalysis. They can serve as intermediates in the synthesis of more complex organic compounds or as ligands in catalytic systems, which are crucial for the development of new synthetic methodologies .

Safety and Hazards

将来の方向性

Given the wide range of biological activities of benzimidazole derivatives, there is still an interest in the synthesis of substituted 2-mercapto benzimidazole derivatives for obtaining newly active biological compounds . This opens up promising research challenges in the field of medicinal chemistry and drug discovery .

作用機序

Target of Action

The primary targets of the compound 5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole are currently unknown. This compound belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions

特性

IUPAC Name |

6-methoxy-2-[(2-methoxyphenyl)methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-19-12-7-8-13-14(9-12)18-16(17-13)21-10-11-5-3-4-6-15(11)20-2/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMBPIDSSSRSOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

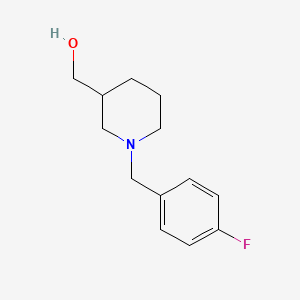

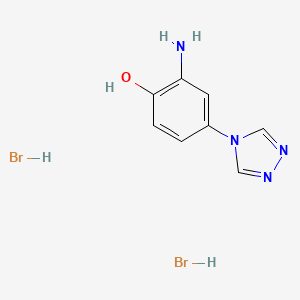

![4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine](/img/structure/B2924633.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924636.png)